molecular formula C18H22N4O B12166569 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one

Cat. No.: B12166569
M. Wt: 310.4 g/mol
InChI Key: ZKKNOAPDPLXTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one is a synthetic organic compound that belongs to the class of isoquinolines and pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Ring: Starting from a suitable precursor, the isoquinoline ring can be synthesized through cyclization reactions.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the isoquinoline and pyrimidine moieties under specific conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like berberine and papaverine.

    Pyrimidine Derivatives: Compounds like thymine and cytosine.

Uniqueness

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one is unique due to its specific combination of isoquinoline and pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one

InChI

InChI=1S/C18H22N4O/c1-13-11-14(2)21-18(20-13)19-9-7-17(23)22-10-8-15-5-3-4-6-16(15)12-22/h3-6,11H,7-10,12H2,1-2H3,(H,19,20,21)

InChI Key

ZKKNOAPDPLXTNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)N2CCC3=CC=CC=C3C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.